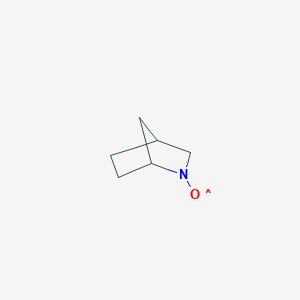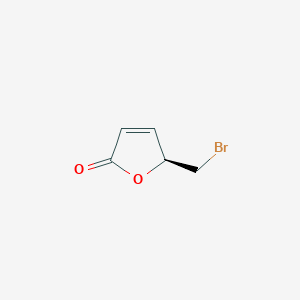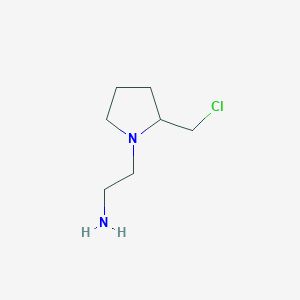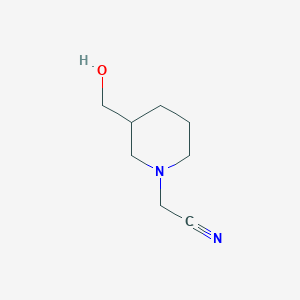
3-Hydroxymethylpiperidin-1-ylacetonitrile
Descripción general
Descripción
3-Hydroxymethylpiperidin-1-ylacetonitrile is a chemical compound with the CAS number 857636-98-7 . It is used in various applications, including as a building block in the synthesis of other compounds .
Synthesis Analysis
The synthesis of piperidine derivatives, such as this compound, has been a topic of interest in recent scientific literature . Various intra- and intermolecular reactions have been used to form different piperidine derivatives . For example, a pharmaceutical intermediate was synthesized from commercially available D-plenylglycinol and delta-valerolactone .Aplicaciones Científicas De Investigación
1. Natural Product Synthesis
The 3-hydroxypiperidine moiety, closely related to 3-Hydroxymethylpiperidin-1-ylacetonitrile, is a privileged scaffold in many bioactive compounds and natural products. Research has extensively explored the synthesis of natural products containing this scaffold, highlighting its significance in medicinal chemistry and drug development (Wijdeven, Willemsen, & Rutjes, 2010).
2. Synthesis and Reactivity Studies
Studies have described practical synthesis methodologies involving related compounds, such as pyrrolo[3,2-e]indole. These methodologies demonstrate the versatility and reactivity of compounds within this chemical family, including this compound (MacorJohn et al., 1997).
3. Antitumor Activity
Certain derivatives of this compound have been synthesized and evaluated for their antitumor activity. For instance, a study synthesized a compound featuring a 4-methylpiperidin-1-yl moiety and assessed its structure, DFT, molecular docking, and antitumor effects, demonstrating the potential of such compounds in cancer treatment (Zhou et al., 2021).
4. Drug Development for Epilepsy
Derivatives of this compound have been explored in the development of novel drugs for epilepsy. For example, soticlestat, a compound with a 4-hydroxypiperidin-1-yl moiety, is under clinical investigation for the treatment of Dravet syndrome and Lennox-Gastaut syndrome, indicating the potential therapeutic applications of this chemical class (Koike et al., 2021).
5. Radiosynthesis for Plant Hormone Imaging
The compound has applications in radiosynthesis, particularly in the labeling of plant hormones for imaging. This technique enables the visualization of hormone distribution and movement in plants, offering insights into plant biology and development (Reid et al., 2011).
6
. Bioreductive Production in Bioactive CompoundsThe 3-hydroxypiperidine moiety, relevant to this compound, is used in the bioreductive production of bioactive compounds. An example is the production of (R)-N-Boc-3-hydroxypiperidine, demonstrating the compound's role in the industrial production of bioactive materials (Chen et al., 2017).
7. Selective Oxidation in Biomass Conversion
This compound plays a role in the selective oxidation of biomass-derived materials, contributing to the synthesis of valuable chemicals from renewable resources. This application highlights its potential in sustainable chemistry and green technology (Hong et al., 2019).
8. Synthesis of Heterocyclic Compounds
Compounds similar to this compound are used in the synthesis of various heterocyclic compounds, illustrating its importance in the development of new molecules with potential pharmacological activities (Shokol et al., 2005).
9. Quantitative Analysis in Collagen Studies
The compound's structural analogs are utilized in high-performance liquid chromatography for quantifying crosslinks in collagen, indicating its role in biochemical and medical research (Eyre, Koob, & Van Ness, 1984).
10. Novel Hybrid-Type Inhibitors Development
for Therapeutic ApplicationsDerivatives related to this compound have been developed as novel hybrid-type inhibitors for therapeutic applications. For instance, research on FYX-051, a compound with a similar structure, showed its potential as a potent inhibitor with applications in the treatment of hyperuricemia, demonstrating the pharmaceutical relevance of this chemical class (Matsumoto et al., 2011).
11. Chemical and Enzymatic Resolution for Stereoselective Synthesis
The chemical and enzymatic resolution of compounds structurally similar to this compound is essential in stereoselective synthesis. This process is crucial for obtaining compounds with high enantiomeric purity, which is significant in drug synthesis and development (Goswami et al., 2001).
12. Stereoselective Synthesis of Amino Acids
Compounds in the this compound family are utilized in the stereoselective synthesis of nonproteinogenic cyclic alpha-amino acids, which are important in the development of medicinal compounds with unique structural features (Kim, Ji, & Jung, 2006).
13. Heterocyclic Synthesis as Building Blocks
The synthesis of novel heterocyclic compounds using arylhydrazononitriles, related to this compound, serves as an example of their use as building blocks in creating biologically active substances. This application is crucial in medicinal chemistry for developing new therapeutic agents (Badahdah, 2008).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(hydroxymethyl)piperidin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-3-5-10-4-1-2-8(6-10)7-11/h8,11H,1-2,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNOOPUXZAESBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC#N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501266359 | |
| Record name | 3-(Hydroxymethyl)-1-piperidineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857636-98-7 | |
| Record name | 3-(Hydroxymethyl)-1-piperidineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857636-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Hydroxymethyl)-1-piperidineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenyl(3,9-diazaspiro[5.5]undecan-3-YL)methanone](/img/structure/B3359380.png)
![3-Hydroxy-5-methyl-2,3,5,7-tetrahydro-6H-furo[2,3-f]indol-6-one](/img/structure/B3359392.png)

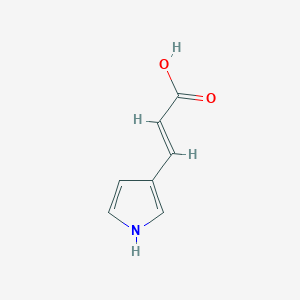
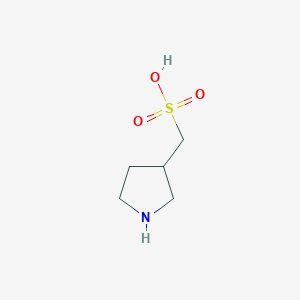
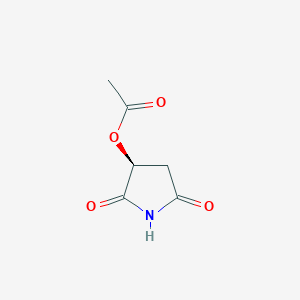
![1H-Pyrrolo[3,2-B]pyridine-2-carboxamide](/img/structure/B3359407.png)




